molecular formula C6H15ClN2O B2803701 (2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride CAS No. 1909312-24-8

(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride

Cat. No.: B2803701
CAS No.: 1909312-24-8
M. Wt: 166.65
InChI Key: ATHIZABADGNWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride is an organic compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a dimethyloxolan ring. This compound is typically used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride involves the reaction of 2,2-dimethyloxolane with hydrazine under controlled conditions. The reaction is typically carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is used in biochemical studies to investigate the role of hydrazine derivatives in biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or diagnostic agents, often involves this compound.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride include other hydrazine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in research and industrial settings .

Properties

IUPAC Name

(2,2-dimethyloxolan-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2)5(8-7)3-4-9-6;/h5,8H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHIZABADGNWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)NN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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